1-(4-Tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-tert-Butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the tert-butylphenyl, chloro, and propan-2-yloxypropyl groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the chromeno[2,3-c]pyrrole core allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
1-(4-tert-Butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where its specific interactions with biological molecules can be beneficial.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(4-tert-Butylphenyl)propan-2-one: This compound shares the tert-butylphenyl group but lacks the chromeno[2,3-c]pyrrole core.
3-(4-tert-Butylphenyl)propanal: Similar in structure but with an aldehyde group instead of the chromeno[2,3-c]pyrrole core.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some reactivity patterns with the target compound.
The uniqueness of 1-(4-tert-butylphenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C27H30ClNO4 |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30ClNO4/c1-16(2)32-14-6-13-29-23(17-7-9-18(10-8-17)27(3,4)5)22-24(30)20-15-19(28)11-12-21(20)33-25(22)26(29)31/h7-12,15-16,23H,6,13-14H2,1-5H3 |
InChI Key |
DEUFRYHYOBWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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